Chromatographic Resolution vs. Parent Compound
Dabigatran Etexilate N-Oxide (Impurity M, CAS 1381757-44-3) demonstrates a distinct chromatographic retention profile relative to the parent drug dabigatran etexilate. In an HPLC-UV detection system utilizing an Agilent SB-C18 column (250 mm × 4.6 mm, 5 μm) with acetonitrile and 0.2% ammonium acetate gradient mobile phase (pH 4.4), dabigatran etexilate N-oxide is detected as a separate peak with a relative retention time (RRT) of approximately 1.3 relative to the main dabigatran etexilate peak at RRT 1.0 [1]. In contrast, the active metabolite dabigatran (BIBR 953) elutes under different chromatographic conditions and exhibits distinct mass spectrometric behavior due to its lower molecular mass (471.51 g/mol) compared to the N-oxide (643.75 g/mol) [2].
| Evidence Dimension | Relative Retention Time (RRT) in HPLC analysis |
|---|---|
| Target Compound Data | RRT ≈ 1.3 (relative to dabigatran etexilate at 1.0) |
| Comparator Or Baseline | Dabigatran etexilate (parent compound): RRT 1.0; Dabigatran active metabolite: molecular mass 471.51 g/mol |
| Quantified Difference | N-oxide elutes approximately 30% later than parent compound; N-oxide molecular mass exceeds active metabolite by 172.24 g/mol (643.75 vs. 471.51) |
| Conditions | HPLC-UV on Agilent SB-C18 column (250 mm × 4.6 mm, 5 μm), gradient mobile phase of acetonitrile and 0.2% ammonium acetate (pH 4.4), UV detection at 340 nm |
Why This Matters
Distinct RRT enables unambiguous identification and quantification of the N-oxide impurity during batch release testing and stability studies, preventing false negative or misidentification errors that could occur with non-specific analytical methods.
- [1] Chen Y, Liang J, Chen H, Yuan L. A kind of dabigatran etexilate impurity and its preparation, detection method. Chinese Patent CN108373465A, 2018. View Source
- [2] ChemicalBook. BIBR 953 (Dabigatran) Product Information. CAS 211914-51-1. View Source
